molecular formula C11H15N3O4S2 B4993315 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide

1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4993315
M. Wt: 317.4 g/mol
InChI Key: BKGIOQTXSCMUFP-UHFFFAOYSA-N
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Description

1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide is a complex organic compound that features a thiophene ring, a sulfonyl group, and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a carbamoyl group. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Finally, the piperidine ring is attached through a coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide involves its interaction with molecular targets in biological systems. The sulfonyl group can form hydrogen bonds with proteins, while the piperidine ring can interact with receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxamide
  • 1-(5-Isopropylthiophen-3-yl)sulfonylpiperidine-4-carboxamide

Comparison: 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide is unique due to the presence of the carbamoyl group, which can enhance its solubility and reactivity compared to similar compounds. The specific arrangement of functional groups also allows for distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S2/c12-10(15)7-1-3-14(4-2-7)20(17,18)8-5-9(11(13)16)19-6-8/h5-7H,1-4H2,(H2,12,15)(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGIOQTXSCMUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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